molecular formula C18H20O3 B8161326 4-(Benzyloxy)-2-isobutoxybenzaldehyde

4-(Benzyloxy)-2-isobutoxybenzaldehyde

Cat. No.: B8161326
M. Wt: 284.3 g/mol
InChI Key: AUBWZQYAYXSGRO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-isobutoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group and an isobutoxy group attached to a benzene ring, with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-isobutoxybenzaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions to form the benzyloxy group.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through an etherification reaction, where isobutanol reacts with the benzene derivative in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-(Benzyloxy)-2-isobutoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and isobutoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(Benzyloxy)-2-isobutoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-2-isobutoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-isobutoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-isobutoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the benzyloxy and isobutoxy groups can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an isobutoxy group.

    4-(Benzyloxy)benzaldehyde: Lacks the isobutoxy group, making it less sterically hindered.

    2-Isobutoxybenzaldehyde: Lacks the benzyloxy group, affecting its reactivity and solubility.

Uniqueness

4-(Benzyloxy)-2-isobutoxybenzaldehyde is unique due to the presence of both benzyloxy and isobutoxy groups, which provide a combination of steric and electronic effects that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

2-(2-methylpropoxy)-4-phenylmethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-14(2)12-21-18-10-17(9-8-16(18)11-19)20-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWZQYAYXSGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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